molecular formula C9H8BrNO3 B1291281 1-(4-Bromo-2-nitrophenyl)propan-2-one CAS No. 6127-15-7

1-(4-Bromo-2-nitrophenyl)propan-2-one

Cat. No.: B1291281
CAS No.: 6127-15-7
M. Wt: 258.07 g/mol
InChI Key: FIUOHGYINUTMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-nitroacetophenone followed by a Friedel-Crafts acylation reaction . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 1-(4-Amino-2-nitrophenyl)propan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Mechanism of Action

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOHGYINUTMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618341
Record name 1-(4-Bromo-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-15-7
Record name 1-(4-Bromo-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.